Benzyl mercaptan

Overview

Description

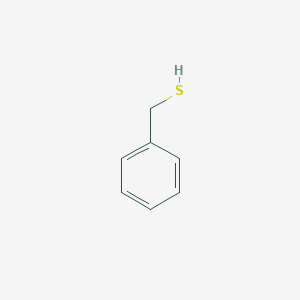

Benzyl mercaptan (C₆H₅CH₂SH), also known as α-toluenethiol or benzenemethanethiol, is an organosulfur compound characterized by a phenyl group attached to a methylene-thiol (–CH₂SH) moiety . It is a colorless liquid with a pungent odor and a molecular weight of 124.21 g/mol. Its synthesis typically involves the reaction of benzyl chloride with thiourea .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl mercaptan can be synthesized through the reaction of benzyl chloride with thiourea. The initially formed isothiouronium salt undergoes alkaline hydrolysis to yield this compound . The reaction can be summarized as follows:

C6H5CH2Cl+SC(NH2)2→[C6H5CH2SC(NH2)2]Cl→C6H5CH2SH+NH4Cl+CO2

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale, ensuring the reaction conditions are optimized for higher yields and purity. The process involves careful control of temperature, pressure, and reactant concentrations to maximize efficiency.

Types of Reactions:

Reduction: It can be reduced to benzyl alcohol (C₆H₅CH₂OH) using reducing agents such as lithium aluminum hydride.

Substitution: this compound undergoes nucleophilic substitution reactions, where the thiol group (-SH) can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, iodine.

Reducing Agents: Lithium aluminum hydride.

Nucleophiles: Alkyl halides, acyl chlorides.

Major Products:

Benzyl disulfide: Formed through oxidation.

Benzyl alcohol: Formed through reduction.

Thioethers: Formed through nucleophilic substitution.

Scientific Research Applications

Herbicide Synthesis

Benzyl mercaptan serves as a crucial raw material in the production of herbicides, particularly those belonging to the thiocarbamate family. Its high purity is essential for effective synthesis. The preparation of this compound typically involves the nucleophilic substitution of benzyl chloride with ammonium sulfhydrate under controlled conditions, which optimizes yield and purity .

Key Points:

- Chemical Reaction: Benzyl chloride + Ammonium sulfhydrate → this compound

- Importance: Essential for producing effective herbicides.

Semiconductor Research

Recent studies have highlighted the potential of this compound in semiconductor applications. It has been investigated for its role in modifying materials to enhance their properties, such as conductivity and stability. For instance, this compound has been used to improve the performance of reduced graphene oxide (rGO) in electronic devices .

Applications in Semiconductors:

- Material Modification: Enhances properties of semiconductors.

- Research Findings: Demonstrated improvements in electrical characteristics when used as a modifier.

Sensor Technology

This compound has gained attention in the development of chemical sensors due to its distinct properties. It can be utilized in impedance-based sensors for detecting low concentrations of various chemical compounds. Recent advancements have shown that doping this compound with transition metals like chromium can significantly enhance sensor performance .

Sensor Applications:

- Type: Impedance-based chemical sensors.

- Detection Limit: Effective at detecting concentrations as low as 10 ppb.

Peptide Synthesis

In the field of biochemistry, this compound is employed for synthesizing long polypeptide chains through the formation of benzylthio esters. This application is particularly relevant for creating substrates used in enzymatic reactions, such as those catalyzed by subtiligase .

Peptide Synthesis Insights:

- Methodology: Direct preparation of polypeptides using this compound.

- Relevance: Important for biotechnological applications and drug development.

Mechanism of Action

Benzyl mercaptan exerts its effects primarily through its thiol group (-SH), which is highly reactive. The thiol group can form strong bonds with metals and other electrophiles, making it a potent nucleophile. This reactivity allows this compound to participate in various chemical reactions, including S-alkylation and the formation of thioethers .

Comparison with Similar Compounds

Structural and Conformational Differences

Benzyl Mercaptan vs. Benzyl Alcohol

Both compounds share a benzyl backbone but differ in functional groups (–SH vs. –OH):

- Torsional Angles : In the gas phase, this compound adopts a gauche-gauche (GG) conformation with τ₁ (SCα-Cipso-Cortho) ≈ ±74° and τ₂ (HS-Cα-Cipso) ≈ ±74°, compared to τ₁ ≈ ±55° and τ₂ ≈ ±53° in benzyl alcohol .

- Inversion Barriers : this compound exhibits a lower inversion barrier (248 cm⁻¹) than benzyl alcohol (280 cm⁻¹), facilitating faster interconversion between enantiomers .

This compound vs. Thiophenol (C₆H₅SH)

Thiophenol lacks the methylene spacer between the phenyl ring and thiol group:

- Bond Lengths: The S–H bond in this compound is marginally longer (1.34 Å) than in thiophenol (1.32 Å) due to hyperconjugative effects .

- Conformational Flexibility: The methylene group in this compound allows greater torsional freedom compared to thiophenol’s rigid planar structure .

Intermolecular Interactions and Dimerization

Hydrogen Bonding

- This compound Dimer : Stabilized by a cooperative S–H···S hydrogen bond (2.75 Å, ∠S–H···S ≈ 163°) and a secondary S–H···π interaction (2.52 Å to the ring centroid) .

- Thiophenol Dimer: Forms a parallel-displaced S–H···S hydrogen bond (2.84 Å, ∠S–H···S ≈ 135°) .

- Benzyl Alcohol Dimer : Stronger O–H···O hydrogen bonds (binding energy: −42.1 kJ/mol) dominate, compared to −35.3 kJ/mol for this compound .

Table 1: Hydrogen Bond Parameters

| Compound | Bond Type | Bond Length (Å) | Bond Angle (°) | Binding Energy (kJ/mol) |

|---|---|---|---|---|

| This compound | S–H···S | 2.75 | 163 | −35.3 |

| Thiophenol | S–H···S | 2.84 | 135 | −25.9 to −27.0 |

| Benzyl Alcohol | O–H···O | 1.95 | 176 | −42.1 |

Energy Decomposition Analysis

For this compound dimer:

- Dispersion: 54% contribution (vs. 60% in thiophenol).

- Electrostatics: 34% contribution (vs. 29–31% in thiophenol) .

Thermodynamic and Reactivity Differences

- Acidity: this compound (pKa ~9.7) is less acidic than thiophenol (pKa ~6.6) due to reduced stabilization of the thiolate anion .

- Redox Reactivity : this compound reacts with tetrazolium dyes (e.g., p-nitro blue tetrazolium) to form colored formazans, a property exploited in enzymatic assays .

Derivatives and Substituted Analogs

Table 2: Substituted Benzyl Mercaptans

Biological Activity

Benzyl mercaptan, also known as thiobenzyl alcohol, is a sulfur-containing organic compound with the chemical formula CHS. It has garnered interest in various fields due to its biological activities and potential applications in pharmaceuticals, agriculture, and industrial chemistry. This article explores the biological activity of this compound, including its antimicrobial properties, potential therapeutic uses, and relevant research findings.

This compound can be synthesized through the reaction of benzyl chloride with ammonium sulfhydrate under controlled conditions. The process typically involves two steps: mixing benzyl chloride with an aqueous solution of ammonium sulfhydrate at temperatures below 80°C, followed by heating the mixture to 80-100°C under autogenous pressure. This method yields high purity this compound suitable for various applications .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against a range of pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The compound's mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of enzyme functions critical for microbial survival.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity Type | Reference |

|---|---|---|

| Staphylococcus aureus | Bacteriostatic | |

| Escherichia coli | Bactericidal | |

| Candida albicans | Antifungal | |

| Mycobacterium tuberculosis | Bacteriostatic |

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for various enzymes, including those involved in metabolic pathways. Its ability to modulate enzyme activity can have implications for drug design and therapeutic interventions.

Table 2: Enzyme Inhibition by this compound

| Enzyme | Inhibition Type | Reference |

|---|---|---|

| Dopamine β-hydroxylase | Competitive Inhibitor | |

| Acetylcholinesterase | Non-competitive |

Therapeutic Applications

This compound's biological activities suggest potential therapeutic applications, particularly in antimicrobial treatments and enzyme modulation. Its role in the synthesis of thiocarbamate herbicides also highlights its agricultural relevance.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited substantial inhibitory effects against Staphylococcus aureus, making it a candidate for developing new antibacterial agents .

- Enzyme Modulation : Research exploring the interaction between this compound and dopamine β-hydroxylase revealed its potential as a modulator in neurological disorders, suggesting avenues for further investigation into its therapeutic use in treating conditions like depression or anxiety .

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of benzyl mercaptan in a laboratory setting?

- Methodological Approach :

Spectroscopic Analysis : Use nuclear magnetic resonance (NMR) to confirm the structure (e.g., H NMR for benzylic protons at δ 3.5–4.0 ppm and thiol proton at δ 1.3–1.5 ppm). Infrared (IR) spectroscopy can identify the S-H stretch (~2550 cm) .

Chromatography : Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (GC-MS) to assess purity. Compare retention times and fragmentation patterns against standards .

Physical Properties : Verify melting point (−15°C to −10°C) and boiling point (194–195°C) under standardized conditions .

Q. What safety considerations are critical when handling this compound?

- Key Protocols :

Ventilation : Use fume hoods due to its pungent odor and volatility (vapor pressure: ~0.3 mmHg at 20°C) .

PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure (oral rat LD = 493 mg/kg) .

Waste Disposal : Avoid environmental release; it is not readily biodegradable (40.7% degradation) and may require neutralization before disposal .

Q. What are the standard synthetic routes for this compound?

- Common Methods :

Benzyl Chloride + NaSH : React benzyl chloride with sodium hydrosulfide (NaSH) in ethanol under reflux, followed by acid workup .

Reduction of Benzyl Disulfide : Use reducing agents like LiAlH or Zn/HCl to cleave the S-S bond in dibenzyl disulfide .

Advanced Research Questions

Q. How can catalytic asymmetric Michael addition of this compound to α,β-unsaturated carbonyls be optimized?

- Experimental Design :

Catalyst Selection : Use chiral hafnium complexes (e.g., Hf(OTf) with ligands like bisoxazoline) to achieve enantiomeric excess (>90% ee). Microwave irradiation can enhance reaction rates .

Solvent and Temperature : Conduct reactions in CHCl at 0°C to stabilize intermediates. Molecular sieves (MS4Å) improve yields by scavenging moisture .

Kinetic Analysis : Monitor reaction progress via isolated yield vs. time plots to identify optimal conditions (e.g., ligand-to-catalyst ratio) .

Q. Why does this compound exhibit divergent reactivity in the Willgerodt-Kindler reaction compared to benzylamine or benzyl halides?

- Mechanistic Insights :

Oxidation Coupling : this compound undergoes initial oxidation to form disulfide intermediates, which participate in thiolation steps. In contrast, benzyl halides require specific amines for nucleophilic substitution, leading to lower yields .

Solvent-Free Conditions : Microwave-assisted reactions under solvent-free conditions favor thiolation pathways, reducing side reactions common in benzylamine systems .

Q. How can this compound interfere with hydrogen sulfide (HS) detection, and how can this be mitigated?

- Analytical Challenges :

Interference Mechanism : this compound reacts with fluorescent probes (e.g., DNS-Az) similarly to HS, producing false positives (~20% signal strength of HS) .

Mitigation Strategies :

- Use selective probes with higher affinity for HS (e.g., probes resistant to thiol displacement).

- Pre-treat samples with scavengers for thiols (e.g., maleimide derivatives) .

Q. What thermochemical data are available for this compound, and how can they inform reaction design?

- Data Utilization :

Enthalpy of Formation : Reference NIST Chemistry WebBook for ΔH° values to predict exothermicity/endothermicity in reactions .

Reaction Calorimetry : Use differential scanning calorimetry (DSC) to assess thermal stability and avoid hazardous conditions during scale-up .

Q. Notes

Properties

IUPAC Name |

phenylmethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8S/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UENWRTRMUIOCKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6026664 | |

| Record name | Benzenemethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cream to white solid; [Hawley] Colorless liquid; [Merck Index] Colorless liquid; [MSDSonline], Liquid, colourless or pale-straw-colored mobile liquid with repulsive garlic-like odour | |

| Record name | Benzyl mercaptan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3888 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Phenylmethanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029633 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Benzyl mercaptan | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/498/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

194-195 °C, 194.00 to 195.00 °C. @ 760.00 mm Hg | |

| Record name | BENZYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2105 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenylmethanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029633 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

158 °F (70 °C)(Closed cup) | |

| Record name | BENZYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2105 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble in carbon tetrachloride; soluble in carbon disulfide; very soluble in ethanol and ether, insoluble in water; soluble in oils, 1 ml in 1 ml 95% alcohol (in ethanol) | |

| Record name | BENZYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2105 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzyl mercaptan | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/498/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.058 at 20 °C, 1.050-1.058 | |

| Record name | BENZYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2105 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzyl mercaptan | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/498/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

4.28 (Air= 1) | |

| Record name | BENZYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2105 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.47 [mmHg] | |

| Record name | Benzyl mercaptan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3888 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless liquid, Water-white, mobile liquid | |

CAS No. |

100-53-8, 16528-58-8 | |

| Record name | Benzyl mercaptan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl mercaptan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC229567 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229567 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | BENZYL MERCAPTAN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41897 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanethiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Toluene-α-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.602 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL MERCAPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OS34A21OBZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2105 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenylmethanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029633 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-30 °C | |

| Record name | BENZYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2105 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenylmethanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029633 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.